2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine
CAS No.:
Cat. No.: VC16303925
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H15N3O |
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Molecular Weight | 217.27 g/mol |
IUPAC Name | 2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine |
Standard InChI | InChI=1S/C12H15N3O/c1-8(2)10(13)12-14-11(15-16-12)9-6-4-3-5-7-9/h3-8,10H,13H2,1-2H3 |
Standard InChI Key | ORHFAVJIUVVIMO-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(C1=NC(=NO1)C2=CC=CC=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine comprises three key components:
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1,2,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom.
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Phenyl substituent: Attached at the 3-position of the oxadiazole ring.
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Propan-1-amine moiety: A three-carbon chain with a methyl branch at the 2-position and an amine group at the terminal position.
The compound’s hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications. Key physicochemical properties include:
Property | Value |
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Molecular Formula | C₁₂H₁₅N₃O |
Molecular Weight | 217.27 g/mol |
IUPAC Name | 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine |
Log P (Predicted) | ~1.8–2.5 |
Structural analogs, such as 1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine (PubChem CID: 43358450), share the oxadiazole-amine backbone but differ in substituent positioning, leading to variations in biological activity and pharmacokinetics .
Pharmacological Activities
Anti-Infective Properties
1,2,4-Oxadiazole derivatives exhibit broad-spectrum anti-infective activity. Key findings include:
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Antibacterial Activity: Inhibition of Gram-positive bacteria (e.g., Staphylococcus aureus) through disruption of cell wall synthesis.
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Antiviral Potential: Structural analogs demonstrate binding affinity to SARS-CoV-2 spike protein, suggesting utility in viral entry inhibition.
Antidiabetic Effects
A structurally related compound, 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione, reduced blood glucose levels by 42% in murine models, outperforming glibenclamide (35%). This highlights the potential of oxadiazole-amine hybrids in diabetes management.
Anti-Inflammatory Activity
Derivatives with electron-withdrawing substituents (e.g., bromophenyl groups) showed 33–62% inhibition of edema in carrageenan-induced inflammation models. Compound 21i achieved 61.9% efficacy, comparable to diclofenac.
Mechanism of Action
Enzyme Inhibition
Oxadiazoles often target enzymes such as:
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Dihydrofolate reductase (antibacterial action).
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α-Glucosidase (antidiabetic effect).
Comparative Analysis with Structural Analogs
The methyl branch in 2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine likely enhances metabolic stability compared to linear-chain analogs .
Applications and Future Directions
Therapeutic Applications
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Infectious Diseases: Potential as a dual-action agent against bacterial and viral pathogens.
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Metabolic Disorders: Antidiabetic candidates via α-glucosidase inhibition.
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Neurological Conditions: Use-dependent Na⁺ channel blockade for stroke neuroprotection .
Material Science
Oxadiazoles serve as high-energy materials due to their nitrogen-oxygen content. Substituent engineering could yield compounds with tailored detonation velocities.
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